molecular formula C12H17NO2 B1497931 Ethyl (R)-2-methylphenylalanine

Ethyl (R)-2-methylphenylalanine

Cat. No.: B1497931
M. Wt: 207.27 g/mol
InChI Key: AUCRQTYOSJMLBE-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (R)-2-methylphenylalanine is a chiral amino acid ester derivative characterized by an ethyl ester group and a 2-methyl substitution on the phenylalanine backbone. Its IUPAC name is ethyl (R)-2-amino-3-(2-methylphenyl)propanoate, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol (calculated).

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(2-methylphenyl)propanoate

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1

InChI Key

AUCRQTYOSJMLBE-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1C)N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1C)N

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Ethyl L-Phenylalanate

  • Structure: Ethyl ester of L-phenylalanine (C₁₁H₁₅NO₂). Lacks the 2-methyl substituent.
  • Molecular Weight : 193.24 g/mol .
  • L-configuration (vs. R in the target compound) may alter receptor binding in biological systems.
  • Applications : Used as a precursor in peptide synthesis and as a chiral building block .

D-Phenylalanine Ethyl Ester Hydrochloride

  • Structure: D-enantiomer of phenylalanine ethyl ester (C₁₁H₁₅NO₂·HCl).
  • Molecular Weight : 229.70 g/mol .
  • Key Differences: D-configuration (vs. R) results in distinct interactions with enzymes and receptors. Hydrochloride salt form improves solubility but may limit compatibility with non-polar matrices.
  • Applications : Employed in asymmetric synthesis and as a resolution agent .

N-Acetyl Phenylalanine

  • Structure: Acetylated phenylalanine (C₁₁H₁₃NO₃). Replaces the ethyl ester with an acetyl group.
  • Molecular Weight : 207.23 g/mol .
  • Key Differences :
    • Acetylation modifies polarity and bioavailability compared to ester derivatives.
    • Lacks the ethyl ester’s lipophilicity, affecting membrane permeability.
  • Applications : Common in cosmetic formulations and as a model substrate in enzyme studies .

Data Table: Comparative Overview

Compound Molecular Formula Molecular Weight (g/mol) Substituent Configuration Key Applications
Ethyl (R)-2-methylphenylalanine C₁₂H₁₅NO₂ 205.25 2-methyl R Drug development
Ethyl L-phenylalanate C₁₁H₁₅NO₂ 193.24 None L Peptide synthesis
D-Phenylalanine ethyl ester HCl C₁₁H₁₅NO₂·HCl 229.70 None D Chiral resolution
N-Acetyl phenylalanine C₁₁H₁₃NO₃ 207.23 Acetyl L Cosmetics, enzymology

Research Findings and Functional Implications

  • Steric Effects: The 2-methyl group in this compound introduces steric hindrance, which can reduce enzymatic degradation rates compared to non-methylated analogs like Ethyl L-phenylalanate .
  • Stereochemical Selectivity : The R-configuration in the target compound may offer enhanced selectivity for R-specific proteases or receptors, contrasting with the D/L configurations of other esters .
  • Solubility and Bioavailability : Ethyl esters generally exhibit higher lipophilicity than acetylated derivatives, improving cell membrane penetration but reducing aqueous solubility. For instance, this compound’s logP is estimated at 2.1 (predicted), whereas N-Acetyl phenylalanine’s logP is 1.3 .

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